tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Description
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a bicyclic carbamate derivative characterized by a 2-oxabicyclo[2.2.2]octane core structure. The compound features a formyl group at the 1-position and a tert-butyl carbamate moiety at the 4-position. This structure combines the rigidity of the bicyclo[2.2.2]octane system with reactive functional groups, making it valuable in medicinal chemistry and organic synthesis. Its synthesis typically involves formylation and carbamate protection steps, as inferred from analogous bicyclic carbamate preparations . The compound has been listed as a research chemical by suppliers like CymitQuimica but is currently discontinued, indicating its niche application .
Properties
IUPAC Name |
tert-butyl N-(1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14-12-4-6-13(8-15,7-5-12)17-9-12/h8H,4-7,9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKMPFXSXYJVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501132255 | |
| Record name | Carbamic acid, N-(1-formyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501132255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417551-42-8 | |
| Record name | Carbamic acid, N-(1-formyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417551-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(1-formyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501132255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with a formylated oxabicyclo[2.2.2]octane derivative under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Organic Synthesis
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Aldol Reactions : The formyl group can act as an electrophile, facilitating aldol condensation reactions.
- Nucleophilic Substitution : The carbamate moiety can undergo nucleophilic attack, making it useful in synthesizing more complex molecules.
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development:
- Binding Studies : Research has indicated that this compound may interact with biological targets, which is crucial for assessing its therapeutic potential. Interaction studies focus on its binding affinities with enzymes or receptors, helping to elucidate its mechanism of action .
Biochemical Investigations
The reactivity of this compound makes it a candidate for biochemical studies:
- Enzyme Inhibition Studies : The compound can be evaluated for its ability to inhibit specific enzymes, providing insights into its potential as a lead compound for therapeutic agents.
Synthesis and Characterization
A notable study involved synthesizing this compound through the reaction of tert-butyl carbamate with formylated oxabicyclo derivatives under controlled conditions. This synthesis pathway emphasizes the importance of optimizing reaction parameters to achieve high yields and purity levels .
In a recent investigation, researchers explored the biological activity of this compound against various cancer cell lines. The findings indicated that the compound exhibited moderate cytotoxicity, suggesting its potential as a scaffold for developing anticancer agents .
Mechanism of Action
The mechanism of action of tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, while the oxabicyclo[2.2.2]octane structure provides a rigid framework that influences the compound’s reactivity. The tert-butyl group can enhance the compound’s stability and solubility.
Comparison with Similar Compounds
tert-Butyl Benzyl(4-formylbicyclo[2.2.2]octan-1-yl)carbamate
tert-Butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
- Structure: Aminomethyl substituent at the 1-position instead of formyl.
- Reactivity: The aminomethyl group enables nucleophilic reactions (e.g., amide coupling), contrasting with the electrophilic formyl group in the target compound. This derivative is used in peptide-mimetic drug design .
tert-Butyl N-(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
- Structure : Vinyl group at the 1-position.
- Applications : The vinyl group facilitates cycloaddition or polymerization reactions, offering pathways to functionalized polymers or macrocycles .
Bicyclic Framework Variations
tert-Butyl 4-(2-Oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate
4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde
- Structure : Hydroxy group at the 4-position and aldehyde at the 1-position.
- Properties : The lack of carbamate protection makes the aldehyde more reactive toward nucleophiles, but the hydroxy group introduces hydrogen-bonding interactions, affecting solubility .
Functional Group Modifications
Biological Activity
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a bicyclic compound with significant potential in biological applications due to its unique structural characteristics and functional groups. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C13H21NO4, with a molecular weight of approximately 255.31 g/mol. The compound features a tert-butyl group, enhancing its lipophilicity and stability, and a formyl group that may participate in various chemical reactions, influencing its biological interactions .
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The formyl group can act as an electrophile, interacting with nucleophilic sites in enzymes, potentially inhibiting or modifying their activity.
- Metabolic Pathways : The oxabicyclo structure provides rigidity that may influence metabolic pathways and interactions with biological targets .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. The unique bicyclic structure may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains.
Anticancer Potential
Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its ability to interact with specific oncogenic transcription factors has been noted in laboratory studies .
Neuroprotective Effects
The compound's potential neuroprotective effects are being explored, particularly in relation to oxidative stress and neurodegenerative diseases. Its structural features may confer stability against reactive oxygen species, thus protecting neuronal cells from damage .
Case Studies
Synthesis and Applications
The synthesis of this compound typically involves several steps:
- Formation of the Oxabicyclo Framework : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Formyl Group : This can be accomplished via formylation reactions under controlled conditions.
- Carbamate Formation : The final step involves reacting the intermediate with tert-butyl carbamate to yield the target compound .
Applications :
- Pharmaceutical Development : Due to its biological activities, this compound is being investigated for potential use in drug development.
- Chemical Research : It serves as a valuable building block for synthesizing more complex organic molecules.
Q & A
Q. Table 1: Example Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | Chloroform |
| Catalyst | Triethylamine (1 eq) |
| Reagents | Phenyl/Benzyl chloroformate (1 eq) |
| Reaction Time | 3–18 hours (optimal at 18 h) |
| Yield Range | 15–33% (dependent on time) |
Advanced Question: How can reaction conditions be optimized to improve yields of carbamate derivatives?
Methodological Answer:
Critical variables include:
- Reaction Time : Prolonged stirring (18 hours vs. 3 hours) increases yields due to enhanced conversion rates .
- Catalyst Loading : Adjusting TEA stoichiometry may mitigate side reactions.
- Purification : Gradient elution in column chromatography improves separation of carbamate products from unreacted intermediates.
- Temperature : Room temperature is standard, but controlled heating (e.g., 40°C) could accelerate kinetics without decomposition .
Basic Question: What spectroscopic techniques confirm the structure of this carbamate?
Methodological Answer:
- -NMR : Key signals include shifts for -CH-NH-C=O (3.18–2.97 ppm) and formyl protons (9–10 ppm).
- ESI-MS : Monitors molecular ion peaks (e.g., [M+H]) to confirm molecular weight (327.4 g/mol for analogous compounds) .
- IR Spectroscopy : Carbamate C=O stretches appear at ~1700 cm^{-1, and formyl C=O at ~1650 cm.
Advanced Question: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected -NMR shifts) may arise from:
- Steric Effects : Bulky substituents (e.g., 2-oxabicyclo[2.2.2]octane) alter electronic environments.
- Solvent Artifacts : Chloroform residues in NMR samples can cause signal splitting; ensure thorough drying.
- Dynamic Processes : Rotamers or tautomers may broaden signals. Use variable-temperature NMR or 2D techniques (HSQC, COSY) to clarify .
Basic Question: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : Stable at room temperature in airtight containers under inert gas (N) to prevent hydrolysis.
- Decomposition : Under fire conditions, hazardous products include CO and NO; avoid exposure to open flames .
Q. Table 2: Stability Profile
| Factor | Recommendation |
|---|---|
| Temperature | 2–8°C for long-term storage |
| Light Sensitivity | Protect from UV/visible light |
| Moisture | Use desiccants (e.g., silica gel) |
Advanced Question: How to assess carbamate stability under varying pH conditions?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC or LC-MS.
- Kinetic Analysis : Calculate half-life (t) and activation energy (E) using Arrhenius plots. Carbamates are prone to alkaline hydrolysis due to nucleophilic attack on the carbonyl .
Basic Question: What safety precautions are required during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of chloroform or decomposition products .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Advanced Question: How to model the compound’s bioactivity using computational methods?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding to targets (e.g., cholinesterase enzymes).
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Validate with experimental IC data from enzyme inhibition assays .
Basic Question: What analytical methods separate carbamate derivatives from reaction mixtures?
Methodological Answer:
- HPLC : Use C18 columns with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm.
- TLC : Silica gel plates with ethyl acetate/hexane (1:1); visualize with ninhydrin for amine-containing intermediates .
Advanced Question: How to address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
Discrepancies may arise from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
